Structural Distinction: Chloroalkyl Moiety Versus Non-Halogenated Analog
The presence of a 3-chloro substituent on the alpha carbon of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS 303985-82-2) provides a reactive handle for nucleophilic substitution that is absent in the non-halogenated analog 2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS 32597-30-1) [1]. This structural difference is quantifiable in the molecular formulas (C₁₁H₁₃ClN₂O₃ vs. C₁₁H₁₄N₂O₃), which translates to a molecular weight increase from 222.24 g/mol to 256.69 g/mol . While no direct biological assay comparison has been published for these specific analogs, the class-level inference from halogenated versus non-halogenated amides in medicinal chemistry indicates that the chloro group can substantially alter lipophilicity, metabolic stability, and target binding kinetics [2].
| Evidence Dimension | Structural composition and molecular weight |
|---|---|
| Target Compound Data | Molecular weight: 256.69 g/mol; Molecular formula: C₁₁H₁₃ClN₂O₃ |
| Comparator Or Baseline | 2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS 32597-30-1): Molecular weight: 222.24 g/mol; Molecular formula: C₁₁H₁₄N₂O₃ |
| Quantified Difference | Molecular weight increase of 34.45 g/mol due to Cl substituting for H |
| Conditions | N/A (Structural/compositional comparison) |
Why This Matters
The chloro substituent provides a synthetic diversification point and may confer distinct physicochemical properties, making this compound a non-interchangeable building block for libraries or SAR studies.
- [1] ChemSrc. 2,2-dimethyl-N-(3-nitrophenyl)propanamide. CAS 32597-30-1. View Source
- [2] PubChem. 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide Compound Summary. CID 2767525. View Source
